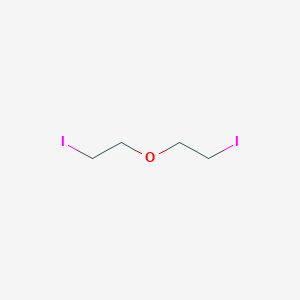

2-碘乙醚

描述

Synthesis Analysis

The synthesis of 2-Iodoethyl ether and related compounds involves multiple methods:

Polymer-Supported Oxidizing Reagents

A method for preparing polymer-supported oxidizing reagents based on 2-iodylphenol ethers has been developed. This approach uses aminomethylated polystyrene or Merrifield resin, resulting in polymer-supported 2-iodylphenol ethers. These reagents are effective in converting a range of alcohols to carbonyl compounds (Karimov et al., 2007).

Reaction with I2-H2O2 System

Enol ethers react with the I2-H2O2 system in diethyl ether to form 2-iodo ketones and 2-iodo-1-methoxy hydroperoxides. This method achieves synthesis of 2-iodo ketones from enol ethers in significant yields (Terent’ev et al., 2009).

Molecular Structure Analysis

- X-ray Crystal Structure: The molecular structure of 2-iodylphenol ethers, a related compound, has been analyzed using single-crystal X-ray diffraction. This analysis revealed pseudopolymeric arrangements in the solid state formed by intermolecular interactions (Koposov et al., 2006).

Chemical Reactions and Properties

Reactivity with Organosilanes

A method based on trialkylsilane/trialkylsilyl iodide or triflate reagent system has been extended for the synthesis of alkoxysilanes, cyclic ethers, and thioethers from carbonyl compounds (Sassaman et al., 1988).

Regioselective Transformation

A regioselective synthesis method for β-iodo ethers and iodohydrines from styrene, indene, and dihydronaphthalene has been presented, demonstrating a significant atom economy (Mahajan et al., 2002).

Physical Properties Analysis

Currently, specific research focusing exclusively on the physical properties of 2-Iodoethyl ether is not available in the provided papers.

Chemical Properties Analysis

Selective Oxidation

2-Iodylphenol ethers can selectively oxidize sulfides to sulfoxides and alcohols to their respective aldehydes or ketones, demonstrating their chemical versatility (Koposov et al., 2006).

Copper-Catalyzed Reactions

Copper-catalyzed reactions have been employed for the cleavage of cyclic ethers, facilitating the synthesis of iodoalkyl esters (Lu et al., 2022).

科学研究应用

碱稳定阴离子交换固定相的合成

2-碘乙醚: 用于合成氧化锆基碱稳定强阴离子交换固定相 。这些固定相在色谱分析中至关重要,特别是在分析需要稳定pH环境的碱性化合物时。

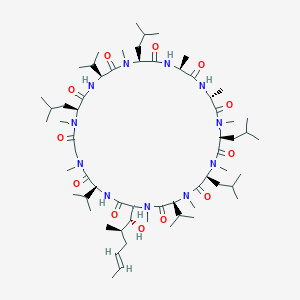

PEG基PROTAC连接体的成分

2-碘乙醚: 是PEG基PROTAC(蛋白降解靶向嵌合体)连接体的组成部分 。这些连接体用于合成能够靶向并降解细胞内特定蛋白质的双功能分子,这种方法在药物开发中具有治疗潜力。

安全和危害

作用机制

Target of Action

2-Iodoethyl ether, also known as 1-iodo-2-(2-iodoethoxy)ethane, is primarily used as a laboratory chemical and in the synthesis of substances . .

Biochemical Pathways

Its role in synthesis suggests it may be involved in various chemical reactions, but these would be dependent on the specific substances being synthesized .

Result of Action

As a synthetic chemical, its effects would likely be dependent on the specific substances it is used to synthesize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodoethyl ether. For example, it is combustible and forms explosive mixtures with air on intense heating . Therefore, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name |

1-iodo-2-(2-iodoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYDQETVMJZUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392405 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34270-90-1 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

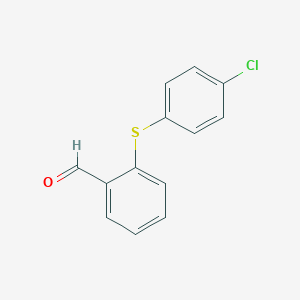

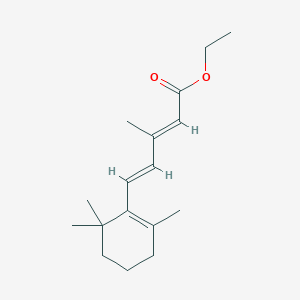

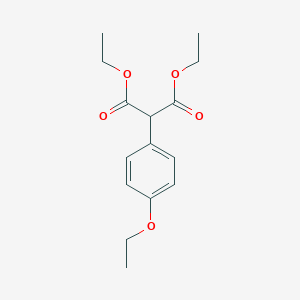

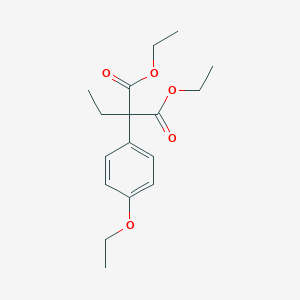

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-iodoethyl ether in chemical synthesis?

A: 2-Iodoethyl ether is commonly employed as an alkylating agent in organic synthesis. Its primary function is to introduce the ethoxyethyl group (-CH2CH2OCH2CH2-) into target molecules. This reagent has been particularly useful in constructing macrocyclic compounds, as seen in its application for synthesizing crown ether derivatives [], chiral cryptands from sugar derivatives [], and triazolophanes containing oxygen and sulfur heteroatoms [].

Q2: How does the structure of 2-iodoethyl ether contribute to its reactivity in macrocycle formation?

A: The two iodoethyl groups present in 2-iodoethyl ether allow for a two-step alkylation process, crucial for closing macrocyclic rings. This reagent can react with two nucleophilic centers in a molecule, effectively linking them together through an ethylene bridge. For instance, it reacts with diaza crown ethers, forming quaternary salts that can be further demethylated to yield chiral cryptands [].

Q3: Can you explain the role of 2-iodoethyl ether in the synthesis of 1,3-dithiole-2-thione tetramers?

A: 2-Iodoethyl ether serves as a linker in the multi-step synthesis of crown ether derivative-annulated 1,3-dithiole-2-thione tetramers []. It reacts with 1,3-dithiole-2-thione-4,5-biscyanoethyl, ultimately contributing to the cyclic structure of the target tetramer.

Q4: Are there any studies investigating the potential of 2-iodoethyl ether derivatives in medicinal chemistry?

A: Yes, researchers have explored the use of 2-iodoethyl ether derivatives in synthesizing potential anticancer agents. One study involved using bis(2-iodoethyl) ether to prepare 3'-morpholino-pirarubicin derivatives []. These derivatives exhibited improved antitumor effects in murine tumor models, highlighting the potential of 2-iodoethyl ether-derived compounds in medicinal chemistry.

Q5: Has 2-iodoethyl ether been utilized in coordination chemistry?

A: Research demonstrates the use of 2-iodoethyl ether in synthesizing nickel(II) complexes containing macrocyclic ligands []. In this context, the reaction of a nickel(II) complex with 2-iodoethyl ether led to the formation of a six-coordinate complex. This complex incorporated a pentadentate macrocyclic ligand with N2S2O donor atoms, demonstrating the utility of 2-iodoethyl ether in constructing metal complexes with specific coordination environments.

Q6: What are the analytical techniques used to characterize compounds synthesized using 2-iodoethyl ether?

A6: Various analytical techniques are employed to characterize the compounds synthesized using 2-iodoethyl ether. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides structural information by analyzing the magnetic properties of atomic nuclei, as demonstrated in studies investigating glycosylation reactions [] and characterizing synthesized 1,3-dithiole-2-thione tetramers [].

- Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the synthesized compounds [].

- Elemental Analysis (EA): This technique determines the percentage composition of elements in a compound, confirming its purity and elemental composition [].

- X-ray crystallography: This method is used to determine the three-dimensional structure of crystalline compounds, offering insights into the spatial arrangement of atoms within the molecule, as seen in the analysis of nickel(II) complexes [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)